molecular formula C18H23N3OS B2545704 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone CAS No. 1286696-16-9

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone

Cat. No.: B2545704
CAS No.: 1286696-16-9
M. Wt: 329.46
InChI Key: LCEPLFOGNPSBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone is a heterocyclic compound featuring a piperidine core substituted with a pyrazole-methyl group at the 4-position and a benzylthio-ethanone moiety at the 1-position. Its molecular formula is C₁₉H₂₃N₃OS (calculated based on structural analysis), with a molecular weight of 333.47 g/mol.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(15-23-14-17-5-2-1-3-6-17)20-11-7-16(8-12-20)13-21-10-4-9-19-21/h1-6,9-10,16H,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPLFOGNPSBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Piperidine Derivatives

A common approach involves functionalizing piperidine at the 4-position with a chloromethyl or hydroxymethyl group, followed by substitution with 1H-pyrazole. For instance, 4-(chloromethyl)piperidine hydrochloride can react with 1H-pyrazole in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C, yielding the target fragment in 65–72% purity. Alternatively, 4-(hydroxymethyl)piperidine undergoes Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with 1H-pyrazole to install the pyrazolylmethyl group, though yields remain moderate (58–64%) due to competing side reactions.

Reductive Amination of Piperidine-4-carbaldehyde

Piperidine-4-carbaldehyde reacts with 1H-pyrazole under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot method achieves 70–75% yield by forming an imine intermediate, which is subsequently reduced. However, scalability is limited by the toxicity of cyanoborohydride and the need for strict pH control.

Friedel-Crafts Acylation and Subsequent Modifications

Adapting methods from benzoylpiperidine synthesis, 4-methylpiperidine can undergo Friedel-Crafts acylation with chloroacetyl chloride to generate 4-(chloroacetyl)piperidine. Displacement of the chloride with pyrazole in the presence of triethylamine provides the desired fragment, albeit with modest efficiency (52% yield).

Table 1: Comparison of 4-((1H-Pyrazol-1-yl)methyl)piperidine Synthesis Methods

Method Starting Material Reagents/Conditions Yield (%) Purity (%)
Nucleophilic Substitution 4-(Chloromethyl)piperidine 1H-Pyrazole, K₂CO₃, DMF 65–72 90–95
Mitsunobu Reaction 4-(Hydroxymethyl)piperidine DEAD, PPh₃, 1H-Pyrazole 58–64 88–92
Reductive Amination Piperidine-4-carbaldehyde NaBH3CN, MeOH 70–75 85–89
Friedel-Crafts Acylation 4-Methylpiperidine ClCH₂COCl, AlCl₃, Pyrazole 52 78–82

Synthesis of 2-(Benzylthio)ethanone

Thiol-Ethanone Coupling

Reacting benzyl mercaptan with bromoethanone in dichloromethane (DCM) at 0–5°C in the presence of triethylamine provides 2-(benzylthio)ethanone in 85–90% yield. This method benefits from mild conditions and high atom economy but requires careful handling of volatile thiols.

Oxidation of 2-(Benzylthio)ethanol

2-(Benzylthio)ethanol, synthesized via thiol-ene click chemistry, is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C. While effective (78–82% yield), chromium-based oxidants pose environmental and safety concerns.

Table 2: Methods for 2-(Benzylthio)ethanone Synthesis

Method Starting Material Reagents/Conditions Yield (%)
Thiol-Ethanone Coupling Bromoethanone Benzyl mercaptan, Et₃N, DCM 85–90
Oxidation of Alcohol 2-(Benzylthio)ethanol CrO₃, H₂SO₄, H₂O 78–82

Coupling Strategies for Fragment Assembly

Nucleophilic Substitution at the Ethanone Position

The alpha-position of 2-(benzylthio)ethanone is activated for nucleophilic attack. Treatment with thionyl chloride converts the ketone to α-chloroethanone, which reacts with 4-((1H-pyrazol-1-yl)methyl)piperidine in acetonitrile at reflux to yield the final product (68–73% yield). Excess piperidine derivative (1.5 equiv) minimizes di-substitution byproducts.

Buchwald-Hartwig Amination

Adapting palladium-catalyzed cross-coupling, 2-(benzylthio)ethanone is brominated at the alpha position using N-bromosuccinimide (NBS). Subsequent reaction with 4-((1H-pyrazol-1-yl)methyl)piperidine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) in toluene at 110°C achieves 60–65% yield. While efficient, this method requires rigorous exclusion of moisture and oxygen.

Table 3: Coupling Method Efficacy

Method Conditions Yield (%) Purity (%)
Nucleophilic Substitution α-Chloroethanone, ACN, reflux 68–73 92–95
Buchwald-Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene 60–65 88–90

Optimization Challenges and Industrial Considerations

Regioselectivity in Pyrazole Substitution

Ensuring substitution at the 1-position of pyrazole remains challenging due to competing reactions at the 3- and 5-positions. Steric directing groups or protecting strategies (e.g., SEM-protected pyrazole) improve regioselectivity but add synthetic steps.

Purification of Hydrophobic Intermediates

The hydrophobic nature of benzylthio and piperidine groups complicates chromatographic purification. Crystallization from ethyl acetate/hexane mixtures (1:3) effectively isolates intermediates with >95% purity.

Scalability of Palladium-Catalyzed Reactions

While Buchwald-Hartwig coupling offers precision, catalyst costs ($150–200/g for Pd(OAc)₂) and ligand recovery hinder large-scale production. Nickel-based catalysts (e.g., NiCl₂·dme) present a cost-effective alternative under investigation.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides conformational flexibility. The benzylthio group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone (Target) C₁₉H₂₃N₃OS 333.47 Piperidine, pyrazole-methyl, benzylthio N/A
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Varies (e.g., C₁₅H₁₈N₆O) ~298–330 Tetrazole ring, aryl group, piperidine
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone C₁₆H₁₉N₅O₂ 313.35 Oxadiazole ring, pyrazole-methyl, aryl
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydropyrazol-1-yl]-2-(piperidinyl)ethanone C₂₁H₂₅N₃O₂S 383.50 Thiophene, hydroxyphenyl, dihydropyrazole
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methylindol-1-yl)ethanone C₃₂H₃₆N₄O 516.66 Indole, isopropyl, diphenylmethyl-piperazine

Key Observations:

  • Tetrazole vs. However, pyrazole derivatives (e.g., target compound) may offer better metabolic stability due to reduced ring strain .
  • Oxadiazole vs. Piperidine: Oxadiazole-containing compounds (e.g., ) are more polar (logP ~2.5–3.0) than the target compound (estimated logP ~3.5–4.0), suggesting differences in membrane permeability.

Biological Activity

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone, a compound featuring a pyrazole moiety, exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H22N4S\text{C}_{17}\text{H}_{22}\text{N}_4\text{S}

This structure includes a piperidine ring, a pyrazole group, and a benzylthio moiety, which are critical for its biological activity.

Research indicates that compounds with a pyrazole backbone often interact with various molecular targets involved in cellular signaling pathways. The specific mechanisms of action for this compound include:

  • Inhibition of Kinases : Pyrazole derivatives have shown inhibitory activity against several kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the benzylthio and piperidine components significantly influence the biological activity of the compound. For instance:

ModificationEffect on Activity
Substitution on the benzyl groupEnhances kinase inhibition
Variation in piperidine substituentsAffects anti-inflammatory potency

Antitumor Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For example, it showed significant cytotoxicity against A431 (epidermoid carcinoma) cells with an IC50 value lower than standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

In a controlled experiment, the compound was tested for its ability to reduce inflammation in murine models. Results indicated a marked decrease in edema and inflammatory markers when treated with this compound compared to untreated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.